N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide is a synthetic amide derivative characterized by a benzodioxole ring system attached to a methylene group, which is further linked to a 2,2-dimethylbutanamide moiety. The benzodioxole group (1,3-benzodioxol-5-yl) contributes to its aromatic and electron-rich properties, while the branched aliphatic chain (2,2-dimethylbutanamide) introduces steric bulk and hydrophobicity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-14(2,3)13(16)15-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,4,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKIVRDSNAJKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide typically involves the reaction of 1,3-benzodioxole with a suitable butanamide precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide exhibits significant biological activity. Notable areas of investigation include:
- Pharmaceutical Development :
- Potential lead compound for developing new therapeutics targeting various diseases.
- Interaction studies suggest it may interact with multiple biological targets, enhancing its therapeutic efficacy.
The therapeutic potential of this compound has been explored in various contexts:
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may inhibit viral replication. For instance, compounds with similar scaffolds have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV), suggesting potential applications in antiviral drug development .
- Cancer Research : The compound's ability to interact with specific biological pathways positions it as a candidate for cancer therapeutics. Its structural features may enhance its ability to target cancer cells selectively.
- Anti-inflammatory Properties : The presence of the benzodioxole moiety is hypothesized to contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of related compounds, this compound was evaluated for its ability to inhibit BVDV in MDBK cells. Results indicated a dose-dependent reduction in viral load with an effective concentration (EC50) demonstrating significant antiviral activity .
Case Study 2: Cancer Cell Targeting
Research into compounds with similar structures revealed that modifications to the benzodioxole moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests that this compound could be optimized for targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ALDH2 Activators: Alda-1 and Derivatives
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a well-studied activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme critical in detoxifying reactive aldehydes. Key comparisons include:
- Structural Differences : The target compound replaces Alda-1’s dichlorobenzamide group with a 2,2-dimethylbutanamide chain. This substitution removes aromaticity and introduces aliphatic branching, likely altering binding interactions with ALDH2.
- Biological Implications: Alda-1 reduces infarct size by 60% in vivo by acting as a chaperone for defective ALDH2 .
Table 1: Comparison with ALDH2-Targeting Analogs
Heterocyclic Acetamide Derivatives
–6 describes compounds synthesized from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, where the chloro group is replaced with thiol-linked heterocycles (e.g., oxadiazoles, thiadiazoles). Key distinctions:
- Functional Group Variations : The target compound’s 2,2-dimethylbutanamide lacks the reactive thioether or heterocyclic groups present in these derivatives. This difference may reduce intermolecular interactions (e.g., hydrogen bonding) but enhance metabolic stability.
- Physical Properties : Derivatives in exhibit melting points ranging from 96–148°C, influenced by heterocyclic polarity. The hydrophobic dimethylbutanamide group likely lowers melting points compared to polar heterocycles .
Table 2: Comparison with Heterocyclic Acetamide Derivatives
Benzamide Derivatives with Hydrophilic Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide backbone but diverges in key aspects:
- Solubility and Reactivity : The hydroxy-dimethylethyl group in ’s compound introduces hydrogen-bonding capacity, whereas the dimethylbutanamide group prioritizes lipophilicity. This contrast highlights trade-offs between solubility and membrane permeability .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxole moiety combined with a dimethylbutanamide structure . Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these structural features may enhance its biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structural characteristics have shown promising anticonvulsant effects. For example, C(2)-hydrocarbon derivatives have demonstrated efficacy in maximal electroshock seizure (MES) models, with effective doses (ED50) lower than traditional anticonvulsants like phenobarbital .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). In vitro studies have shown varying inhibitory concentrations (IC50 values), highlighting the compound's potential as a therapeutic agent in neurodegenerative diseases .
- Antitumor Activity : Similar compounds have exhibited antitumor properties, with some showing significant inhibition of cell proliferation in cancer models. The structural features of this compound may contribute to its effectiveness against tumor growth .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Step 1 : Formation of the benzodioxole precursor through a reaction involving appropriate aromatic compounds.
- Step 2 : Alkylation of the amide component to introduce the dimethylbutanamide structure.
- Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.
Interaction Studies
This compound's interaction with biological targets has been explored through various assays:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| CUR 61414 | Smoothened antagonist | Inhibits basal cell carcinoma growth | |
| 1-(1,3-Benzodioxol-5-yl)ethanone | Ketone derivative | Potential anti-inflammatory properties | |
| 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3-benzotriazole | Benzotriazole derivative | Antimicrobial activity |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of compounds related to this compound:
- Anticonvulsant Studies : A study demonstrated that structurally similar compounds exhibited significant anticonvulsant activity in animal models. The findings indicated that specific substituents on the benzodioxole ring could enhance efficacy against seizures .
- Neuroprotective Effects : Research focusing on AChE and BACE1 inhibition found that certain derivatives showed strong inhibitory effects with IC50 values ranging from 0.056 to 2.57 μM for AChE . This suggests potential applicability in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
